N',N'-bis(1-benzylpiperidin-4-ylidene)butanedihydrazide
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Overview
Description
N’,N’-bis(1-benzylpiperidin-4-ylidene)butanedihydrazide is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of two benzylpiperidine moieties linked through a butanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-bis(1-benzylpiperidin-4-ylidene)butanedihydrazide typically involves the condensation of 1-benzylpiperidin-4-one with butanedihydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for N’,N’-bis(1-benzylpiperidin-4-ylidene)butanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’,N’-bis(1-benzylpiperidin-4-ylidene)butanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzylpiperidine moieties.
Reduction: Reduced forms of the hydrazone linkages.
Substitution: Substituted benzylpiperidine derivatives.
Scientific Research Applications
N’,N’-bis(1-benzylpiperidin-4-ylidene)butanedihydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N’,N’-bis(1-benzylpiperidin-4-ylidene)butanedihydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone linkages and benzylpiperidine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’,N’-bis(1-benzylpiperidin-4-ylidene)heptanedihydrazide
- 1-benzyl-4-piperidinone (1-benzyl-4-piperidinylidene)hydrazone
- N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
Uniqueness
N’,N’-bis(1-benzylpiperidin-4-ylidene)butanedihydrazide is unique due to its specific hydrazone linkages and the presence of two benzylpiperidine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N,N'-bis[(1-benzylpiperidin-4-ylidene)amino]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N6O2/c35-27(31-29-25-13-17-33(18-14-25)21-23-7-3-1-4-8-23)11-12-28(36)32-30-26-15-19-34(20-16-26)22-24-9-5-2-6-10-24/h1-10H,11-22H2,(H,31,35)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKRCOMELDBXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC(=O)CCC(=O)NN=C2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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